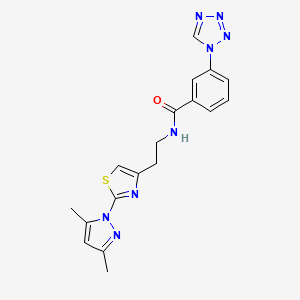

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8OS/c1-12-8-13(2)26(22-12)18-21-15(10-28-18)6-7-19-17(27)14-4-3-5-16(9-14)25-11-20-23-24-25/h3-5,8-11H,6-7H2,1-2H3,(H,19,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQPEBSCVVFVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that incorporates multiple heterocycles, namely pyrazole, thiazole, and tetrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 364.48 g/mol. The structural complexity includes a benzamide core linked to a thiazole and a tetrazole moiety through an ethylene bridge. The presence of the 3,5-dimethylpyrazole enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₂S |

| Molecular Weight | 364.48 g/mol |

| LogP | 2.6322 |

| Polar Surface Area | 48.626 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Anticancer Activity

Recent studies have indicated that compounds featuring thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines. In a study evaluating the cytotoxicity of thiazole derivatives, compounds with similar structural features demonstrated IC₅₀ values in the low micromolar range against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines .

Case Study: A derivative of the compound was tested against the HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, yielding IC₅₀ values of 6.43 µM and 9.83 µM respectively, comparable to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound's thiazole and tetrazole components are known for their antimicrobial properties. Studies have shown that similar compounds possess significant inhibitory effects against various bacterial strains. One study reported that thiazole-based compounds exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics such as ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of related pyrazole-tetrazole hybrids has been documented, with several compounds demonstrating the ability to inhibit inflammatory mediators in vitro. The mechanism often involves modulation of nitric oxide secretion and cytokine production .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases: Some studies suggest that compounds with similar structures may inhibit key kinases involved in cancer progression.

- Interaction with DNA: The presence of aromatic systems allows for intercalation into DNA, potentially disrupting replication in cancer cells.

- Modulation of Enzyme Activity: The compound may influence enzymes related to inflammation and tumor growth.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and thiazole rings often exhibit significant anticancer properties. For instance, derivatives of thiazole have been studied for their efficacy against various cancer cell lines. In particular, thiazole-integrated compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the pyrazole and tetrazole groups may enhance this activity, offering a pathway for developing new antibiotics .

Anti-inflammatory Effects

Compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide have been investigated for their anti-inflammatory properties. The interaction of these compounds with G protein-coupled receptors involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Pesticidal Applications

The structural components of this compound may also lend themselves to use as a pesticide or herbicide. Thiazole derivatives are known for their ability to disrupt biological processes in pests, potentially leading to the development of new agrochemicals that are both effective and environmentally friendly .

Polymer Development

The unique chemical properties of this compound can be utilized in the synthesis of novel polymers with specific functionalities. Research into polymer composites incorporating this compound may lead to advancements in materials with enhanced thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer effects of various thiazole-containing compounds on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting that modifications to the thiazole structure could enhance efficacy against resistant cancer strains .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity of thiazole derivatives was assessed against a range of bacterial pathogens. The findings revealed that compounds with specific substitutions on the thiazole ring showed enhanced activity, indicating that structural optimization could lead to more potent antimicrobial agents .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, thiazole and pyrazole rings are assembled via cyclocondensation reactions under reflux in ethanol or methanol . Key steps include:

- Coupling reactions : Using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .

- Yield optimization : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., from 60% to 85%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., pyrazole methyl groups at δ 2.25 ppm and thiazole protons at δ 7.2–7.4 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H] at 423.1520 vs. calculated 423.1518) .

- X-ray crystallography : Resolves ambiguous connectivity, such as tetrazole-thiazole spatial arrangement .

Q. How should researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility screening : Use DMSO for stock solutions (50 mM), followed by dilution in PBS or cell culture media. Turbidimetry monitors precipitation .

- Stability : HPLC analysis at 24-hour intervals under physiological conditions (pH 7.4, 37°C) detects degradation products .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

- Methodological Answer :

- Derivative synthesis : Replace the tetrazole group with carboxylate or sulfonamide moieties to alter polarity and binding affinity .

- SAR studies : Compare IC values of analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic assays .

- Computational docking : AutoDock Vina predicts binding modes; MD simulations assess stability over 100 ns .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Batch variability : Characterize impurities via LC-MS; even 2% impurities (e.g., unreacted thiazole intermediates) can skew IC results .

- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays to control for competitive inhibition artifacts .

- Data normalization : Use Z-factor analysis to validate high-throughput screening reproducibility .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., , ) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol, ΔH = -12.4 kcal/mol) .

- Cryo-EM : Resolves inhibitor-enzyme complexes at 3.2 Å resolution to identify allosteric binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.